4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone
Description
Properties
IUPAC Name |
4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-14-5-7-15(8-6-14)24-11-9-23(10-12-24)13-18-16-3-1-2-4-17(16)19(25)22-21-18/h1-8H,9-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFULQDFAECXGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NNC(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the reaction of diols with diamines under catalytic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, often using chlorinated aromatic compounds and piperazine derivatives.
Formation of the Phthalazinone Core: The phthalazinone core is synthesized through cyclization reactions involving phthalic anhydride derivatives and hydrazine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions for each step mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Structure
The chemical structure of 4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone can be represented as follows:
- Molecular Formula : C15H17ClN2O
- Molecular Weight : 354.84 g/mol
- CAS Number : 220998-78-7
Functional Groups
The compound contains several functional groups that contribute to its reactivity and biological activity:
- Phthalazinone Core : A bicyclic structure that is known for various pharmacological activities.
- Chlorophenyl Group : This substitution may influence the compound's binding affinity to biological targets.
- Piperazine Moiety : Known for its role in enhancing solubility and bioavailability of drugs.
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, where it is investigated for its potential as a drug candidate. Key areas of focus include:
- Binding Affinity Studies : Research indicates that this compound exhibits promising binding affinity to specific receptors, which is crucial for drug development. For instance, studies have shown interactions with serotonin and dopamine receptors, suggesting potential use in treating neurological disorders.
- Metabolic Stability : Investigations into the metabolic stability of this compound reveal favorable characteristics, indicating it could be a viable candidate for further drug development. In vitro studies using liver microsomes have demonstrated its metabolic profile.
Research into the biological activities of this compound has uncovered several noteworthy effects:
- Antidepressant Properties : The compound has shown potential antidepressant activity in preclinical models, attributed to its interaction with neurotransmitter systems.
- Antihypertensive Effects : Similar compounds have been linked to antihypertensive effects, suggesting that this derivative may also hold promise in cardiovascular applications.
Toxicity Assessments
Safety evaluations are critical in the development of any new pharmaceutical agent. Cytotoxicity assays have been conducted to assess the safety profile of this compound, demonstrating acceptable levels of toxicity in various cell lines.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the phthalazinone core.
- Introduction of the piperazine ring.
- Substitution with the chlorophenyl group.
These steps are crucial for achieving the desired chemical properties and biological activity.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-Methylphenyl)piperazinomethyl-phthalazinone | Contains a methyl group instead of chlorine | Antidepressant |
| 3-(piperazine-1-carbonyl)phenyl-phthalazinone | Different substitution on the phenyl ring | Antihypertensive |
| 2-Methyl-1(2H)-phthalazinone | Lacks piperazine substituent | General pharmacological interest |
This table highlights how variations in structure can lead to different biological activities, emphasizing the importance of specific substitutions in drug design.
Mechanism of Action
The mechanism of action of 4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Group Effects
The 4-amino substituent on the but-2-enoic acid backbone varies significantly across analogs, influencing reactivity, solubility, and biological activity:
Table 1: Key Structural Analogs and Their Features
Structural and Electronic Comparisons
- Propargyl vs. Fluorinated/Alkyl Groups : The propargyl group in the target compound introduces sp-hybridized carbon atoms, enabling click chemistry applications (e.g., cycloadditions). In contrast, trifluoroethyl () or tert-Boc groups () modify electronic properties and stability .
- Amide vs. Alkylamino Groups: Analogs with oxo groups (e.g., N-isopropylmaleamic acid, ) form hydrogen bonds, increasing crystallinity and melting points compared to alkylamino-substituted acids .
- E vs. Z Configuration : The (E)-configuration in the target compound likely reduces steric hindrance compared to (Z)-isomers, affecting reactivity in cyclization reactions .
Biological Activity
4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone, also known as 4-(4-chlorobenzyl)phthalazin-1(2H)-one, is a compound of interest due to its potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H11ClN2O
- Molecular Weight : 270.71 g/mol
- CAS Number : 53242-88-9
- Structure : The compound features a phthalazinone core with a chlorophenyl piperazine substituent, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its effects on neurotransmitter systems.
- Antitumor Activity :
- Neurotransmitter Modulation :
- Anti-inflammatory Effects :
Case Studies
- Antitumor Efficacy :
- Neuropharmacological Effects :
- Inflammation Models :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
